2-Ethyl-5-fluoropyridin-3-amine
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Overview
Description
2-Ethyl-5-fluoropyridin-3-amine is a fluorinated pyridine derivative with the molecular formula C7H9FN2. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both an ethyl group and a fluorine atom on the pyridine ring. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines, including 2-Ethyl-5-fluoropyridin-3-amine, often relies on scalable and efficient synthetic routes. The use of continuous flow reactors and advanced fluorination techniques can enhance yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-fluoropyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium nitrite (NaNO2) and hydrofluoric acid (HF) are commonly used for diazotization and subsequent fluorination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
2-Ethyl-5-fluoropyridin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-fluoropyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridin-3-amine: Similar in structure but lacks the ethyl group, resulting in different chemical properties and reactivity.
2-Ethyl-3-fluoropyridine: Similar but with the fluorine atom in a different position, affecting its chemical behavior.
Uniqueness
2-Ethyl-5-fluoropyridin-3-amine is unique due to the combined presence of an ethyl group and a fluorine atom on the pyridine ring.
Properties
IUPAC Name |
2-ethyl-5-fluoropyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-2-7-6(9)3-5(8)4-10-7/h3-4H,2,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCJXNMBXFIDGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=N1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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